molecular formula C17H27NO2 B107936 Nadolol EP Impurity G CAS No. 33841-03-1

Nadolol EP Impurity G

Cat. No.: B107936
CAS No.: 33841-03-1
M. Wt: 277.4 g/mol
InChI Key: ZTYWAQSTDRZAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Nadolol EP Impurity G, a derivative of the drug Nadolol , primarily targets beta-adrenergic receptors . These receptors are predominantly located in the heart and smooth muscle cells of the vasculature .

Mode of Action

This compound competes with adrenaline and other stress hormones for binding to beta receptors . By doing so, it inhibits the effects of these hormones, leading to a decrease in heart rate and blood pressure . Specifically, the antagonism of beta-1 and beta-2 adrenoceptors in the heart inhibits cyclic AMP and its signaling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction .

Biochemical Pathways

The antagonism of beta-2 adrenoceptors in the smooth muscle cells of the vasculature inhibits their relaxation, leading to an increase in peripheral vascular resistance . This increase in resistance may contribute to the decrease in insulin sensitivity associated with nadolol use . Additionally, the antagonism of beta-1 adrenoceptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, and therefore angiotensin II mediated vasoconstriction, aldosterone mediated water retention, and the release of epinephrine .

Pharmacokinetics

Nadolol, the parent drug, is known to have a long half-life and is usually taken once daily . It is also known that Nadolol undergoes enterohepatic circulation .

Result of Action

The result of this compound’s action is a reduction in heart rate and blood pressure . This makes it effective in managing cardiovascular conditions such as hypertension and angina .

Action Environment

It is known that the bioavailability of nadolol, the parent drug, can be greatly reduced by the co-administration of green tea . This suggests that dietary factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Nadolol EP Impurity G are not well-studied. As a derivative of Nadolol, it may interact with similar enzymes, proteins, and other biomolecules. Nadolol is known to be a non-selective beta-adrenergic receptor antagonist , suggesting that this compound may also interact with these receptors.

Metabolic Pathways

Nadolol does not undergo hepatic metabolism and is eliminated through kidneys in a non-metabolized form . It is possible that this compound follows a similar metabolic pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nadolol EP Impurity G involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with (2RS)-1-chloro-3-[(1,1-dimethylethyl)amino]propan-2-ol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-pressure liquid chromatography, to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Nadolol EP Impurity G undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nadolol EP Impurity G is extensively used in scientific research, particularly in:

    Pharmaceutical Chemistry: As a reference standard for the analysis and quality control of Nadolol.

    Biological Studies: To study the pharmacokinetics and metabolism of Nadolol and its related compounds.

    Medicinal Chemistry: In the development and testing of new beta-adrenergic antagonists.

    Industrial Applications: In the manufacturing and quality assurance of Nadolol formulations.

Comparison with Similar Compounds

Uniqueness: Nadolol EP Impurity G is unique due to its specific structural configuration and its role as a reference standard in the quality control of Nadolol. Its distinct chemical properties and reactivity make it valuable in various analytical and research applications .

Properties

IUPAC Name

1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYWAQSTDRZAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33841-03-1
Record name Dideoxy nadolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033841031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIDEOXY NADOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ282S5RPN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-(tert.-butyl)-3-azetidinol and 5,6,7,8-tetrahydro-α-naphthol were reacted in the same manner as in Example 1 to form 1-(5,6,7,8-tetrahydro-α-naphthoxy)-3-(tert.-butylamino)-2-propanol. A hydrochloric acid gas was blown into the obtained propanol. As a result 1-(5,6,7,8-tetrahydro-1-naphthoxy)-3-(tert.-butylamino)-2-propanol hydrochloride having a melting point of 148°-150° C was obtained. The yield was 70%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.